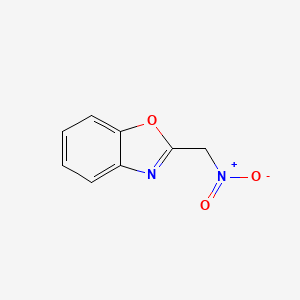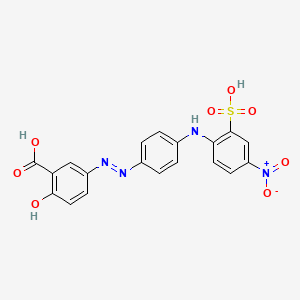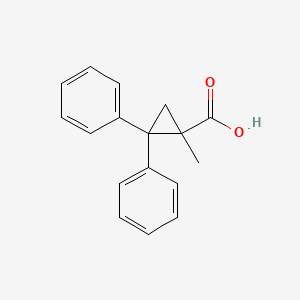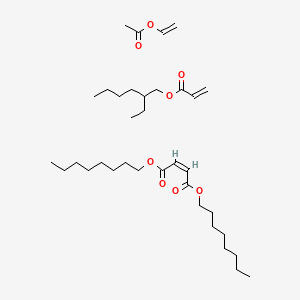
dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate is a complex polymeric compound. It is known for its versatile applications in various industries due to its unique chemical properties. This compound is a polymer, meaning it consists of large molecules made up of repeating structural units. The presence of dioctyl ester, ethenyl acetate, and 2-ethylhexyl 2-propenoate in its structure contributes to its distinct characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate involves several steps:
Esterification: The initial step involves the esterification of 2-butenedioic acid with octanol to form dioctyl ester.
Polymerization: The dioctyl ester is then polymerized with ethenyl acetate and 2-ethylhexyl 2-propenoate under controlled conditions. This process typically involves the use of radical initiators and specific temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process.
化学反応の分析
Types of Reactions
2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups in the polymer can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: This compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of adhesives, coatings, and plasticizers due to its flexibility and durability.
作用機序
The mechanism of action of 2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate involves its interaction with various molecular targets. The ester groups in the polymer can form hydrogen bonds and other interactions with biological molecules, making it useful in drug delivery and medical applications. The polymeric nature of the compound allows it to form flexible and durable materials, which is beneficial in industrial applications.
類似化合物との比較
Similar Compounds
2-Butenedioic acid (Z)-, dibutyl ester: Similar in structure but with shorter alkyl chains.
2-Butenedioic acid (E)-, dioctyl ester: An isomer with a different spatial arrangement of atoms.
2-Butenedioic acid (Z)-, bis (2-ethylhexyl) ester: Similar ester groups but different polymeric structure.
Uniqueness
The uniqueness of 2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate lies in its combination of ester groups and polymeric structure, which provides a balance of flexibility, durability, and reactivity. This makes it suitable for a wide range of applications in various fields.
特性
CAS番号 |
25280-35-7 |
|---|---|
分子式 |
C35H62O8 |
分子量 |
610.9 g/mol |
IUPAC名 |
dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C20H36O4.C11H20O2.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,10H,3-5,7-9H2,1-2H3;3H,1H2,2H3/b16-15-;; |
InChIキー |
INVWKZNACAGJRT-NDXGFPCWSA-N |
異性体SMILES |
CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
正規SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
物理的記述 |
Liquid |
関連するCAS |
25280-35-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


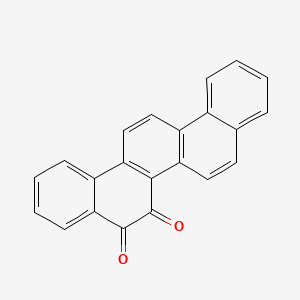


![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
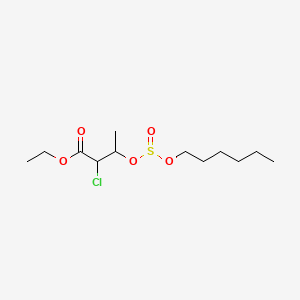
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
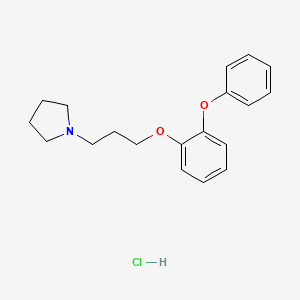
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
